
Diisopropyl (4-(trifluoromethyl)phenyl)boronate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisopropyl (4-(trifluoromethyl)phenyl)boronate is an organoboron compound with the molecular formula C13H18BF3O2 and a molecular weight of 274.08 g/mol . This compound is part of the boronic ester family and is known for its applications in various chemical reactions, particularly in the field of organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of diisopropyl (4-(trifluoromethyl)phenyl)boronate typically involves the reaction of 4-(trifluoromethyl)phenylboronic acid with diisopropyl borate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester . The general reaction scheme is as follows:
4−(CF3)C6H4B(OH)2+(iPrO)2B→4−(CF3)C6H4B(OiPr)2+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Diisopropyl (4-(trifluoromethyl)phenyl)boronate is primarily used in Suzuki–Miyaura cross-coupling reactions, which are a type of palladium-catalyzed carbon-carbon bond-forming reaction . This compound can undergo various types of reactions, including:
Oxidation: Conversion to the corresponding boronic acid.
Reduction: Formation of the corresponding borane.
Substitution: Replacement of the boronate group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling, the major product is a biaryl compound formed by the coupling of the arylboronate with an aryl halide .
Applications De Recherche Scientifique
Diisopropyl (4-(trifluoromethyl)phenyl)boronate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and medicinal chemistry.
Industry: Applied in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of diisopropyl (4-(trifluoromethyl)phenyl)boronate in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The aryl group from the boronate is transferred to the palladium center.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Comparaison Avec Des Composés Similaires
Diisopropyl (4-(trifluoromethyl)phenyl)boronate can be compared with other boronic esters, such as:
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Chlorophenylboronic acid
These compounds share similar reactivity in Suzuki–Miyaura coupling but differ in their electronic and steric properties, which can influence the reaction outcomes .
Propriétés
Numéro CAS |
474535-27-8 |
|---|---|
Formule moléculaire |
C13H18BF3O2 |
Poids moléculaire |
274.09 g/mol |
Nom IUPAC |
di(propan-2-yloxy)-[4-(trifluoromethyl)phenyl]borane |
InChI |
InChI=1S/C13H18BF3O2/c1-9(2)18-14(19-10(3)4)12-7-5-11(6-8-12)13(15,16)17/h5-10H,1-4H3 |
Clé InChI |
HSDHWHRFLTULKM-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)C(F)(F)F)(OC(C)C)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


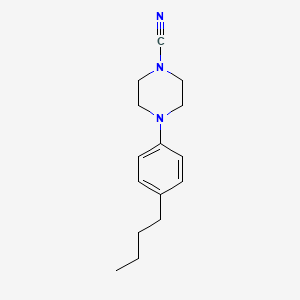


![methyl 3-{[3-(4-benzylpiperazin-1-yl)propanoyl]amino}-4-methoxy-1H-indole-2-carboxylate](/img/structure/B14135499.png)

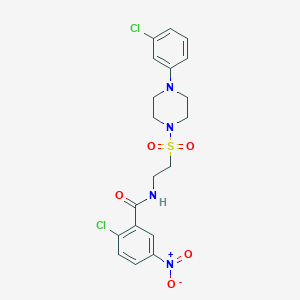
![Propan-2-yl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B14135535.png)
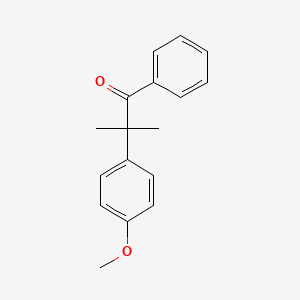

![Benzene, [(trifluoromethyl)seleno]-](/img/structure/B14135539.png)
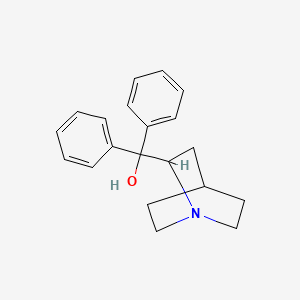
![4-[[(E)-3-phenylprop-2-enylidene]amino]-3-(4-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14135547.png)
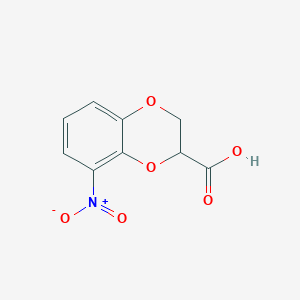
![1-[2-(2-Chlorophenoxy)ethyl]piperazine hydrochloride](/img/structure/B14135559.png)
